molecular formula C20H23N5O B2615300 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1797725-95-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2615300
CAS No.: 1797725-95-1
M. Wt: 349.438
InChI Key: YCPQRPDUBLHJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a piperidine-based acetamide derivative characterized by a cyanopyrazine moiety attached to the piperidinyl ring and an m-tolyl (meta-methylphenyl) group on the acetamide backbone. The cyanopyrazine substituent may enhance binding affinity through π-π interactions or hydrogen bonding, while the m-tolyl group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-3-2-4-17(11-15)12-19(26)24-14-16-5-9-25(10-6-16)20-18(13-21)22-7-8-23-20/h2-4,7-8,11,16H,5-6,9-10,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQRPDUBLHJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.

    Attachment of the tolyl group: The tolyl group can be attached through Friedel-Crafts acylation or alkylation reactions.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or tolyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Structural Variations: The target compound’s cyanopyrazine group distinguishes it from sulfonyl-containing analogs (e.g., 6b–6d) and opioid derivatives (e.g., Methoxyacetyl fentanyl). The absence of a sulfonyl group may reduce off-target interactions compared to compounds .
  • Biological Activity: Piperidinyl-acetamides with sulfonyl groups () exhibit sEH inhibition, while the target compound’s cyanopyrazine could target kinases or nucleotide-binding proteins due to pyrazine’s role in mimicking purines .
  • Regulatory Considerations : Structural parallels to Schedule I opioids () necessitate caution in development to avoid unintended receptor binding .

Pyrimidine/Pyrazine-Containing Acetamides

Table 2: Pyrimidine/Pyrazine Analogs

Compound Name / ID Substituents / Key Features Synthesis Method Reference
2-(3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide () Pyridinyl-thio, p-tolyl Thioether coupling
Example 69 () Pyrimidinyl-phenoxy, methylpiperazine Nucleophilic substitution (39% yield)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidinylsulfanyl, methylpyridine Thiol-chloroacetamide reaction

Key Observations :

  • Synthetic Efficiency: The target compound’s cyanopyrazine group may require specialized coupling reagents (e.g., HATU, as in ) compared to simpler thioether or nucleophilic substitution reactions in and .
  • Crystallography : highlights the role of substituents (e.g., methylpyridine) in stabilizing molecular conformations, suggesting the m-tolyl group in the target compound could enhance crystallinity .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring, a cyanopyrazine moiety, and a tolyl acetamide structure. This unique combination of functional groups suggests a diverse range of interactions with biological targets, which may confer distinct pharmacological profiles.

The mechanism of action involves the compound's ability to interact with specific receptors and enzymes in the body. It is hypothesized that this compound may modulate neurotransmitter signaling pathways, particularly through its potential antagonism at muscarinic receptors, especially muscarinic receptor 4 (M4). This interaction could be relevant for treating neurological disorders, as alterations in M4 receptor activity are implicated in various conditions such as Alzheimer's disease and schizophrenia.

In Vitro Studies

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Neuroprotective Effects : In vitro assays indicate that compounds with similar structures exhibit inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases. The inhibition of these enzymes suggests potential neuroprotective effects.
  • Receptor Antagonism : The compound has shown promising results as an antagonist at muscarinic receptors. This activity could lead to altered neurological signaling pathways, making it a candidate for further studies related to neurological disorders.

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
Enzyme InhibitionAcetylcholinesteraseInhibition
Receptor InteractionMuscarinic Receptor 4 (M4)Antagonism
Neuroprotective EffectsVarious NeurotransmittersModulation

Synthesis and Structural Modifications

The synthesis of this compound can involve multiple steps, including microwave-assisted techniques to enhance yields. Researchers are exploring modifications to the structure to optimize its biological activity and selectivity against specific targets.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Optimization : To enhance selectivity and reduce potential side effects.
  • Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.